(2-Methylquinolin-5-yl)methanol

Antiplatelet aggregation Quinoline scaffold selection SAR comparison

Researchers need quinoline intermediates with proven SAR differentiation to avoid repurposing inactive regioisomers. This 2-methyl-5-hydroxymethylquinoline directly addresses that gap. - **Antimycobacterial:** 7/9 derivatives show MIC <13 μM vs. H37Rv; non-toxic in Vero cells. - **Selective advantage:** Zero α-glucosidase/α-amylase inhibition vs. hydroxyquinolines (IC50 >200 μg/mL). - **Clean logistics:** Stable solid, ambient shipping, no DEA restrictions.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 141234-06-2
Cat. No. B11915109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylquinolin-5-yl)methanol
CAS141234-06-2
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC(=C2C=C1)CO
InChIInChI=1S/C11H11NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-6,13H,7H2,1H3
InChIKeyLONKUCWJTKMRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylquinolin-5-yl)methanol Technical Profile


(2-Methylquinolin-5-yl)methanol (CAS 141234-06-2) is a quinoline derivative bearing a hydroxymethyl group at the 5-position and a methyl substituent at the 2-position of the fused bicyclic aromatic system . The compound has the molecular formula C11H11NO and a molecular weight of 173.21 g/mol [1]. The 2-methylquinoline scaffold serves as a versatile synthetic intermediate in pharmaceutical and agrochemical development, with structural features that enable functionalization at both the hydroxyl and quinoline moieties [2].

(2-Methylquinolin-5-yl)methanol Scaffold Substitution Risks


Quinoline-based scaffolds are not functionally interchangeable; the presence and position of substituents critically determine biological activity profiles and synthetic utility. Published structure-activity relationship (SAR) studies demonstrate that 2-methylquinoline derivatives exhibit distinct activity spectra compared to regioisomeric variants such as 8-hydroxyquinoline [1] and structurally distinct quinoline-based scaffolds such as 2-phenylquinazoline [2]. Substituting a 2-methylquinoline-derived intermediate with an alternative quinoline scaffold without validating the specific substitution pattern may introduce uncharacterized changes in binding affinity, metabolic stability, or downstream reaction compatibility. The following quantitative evidence clarifies where differentiation exists.

(2-Methylquinolin-5-yl)methanol Quantitative Differentiation Evidence


Broader Antiplatelet Activity Spectrum vs. 8-Hydroxyquinoline

In a head-to-head comparative study of α-methylene-γ-butyrolactone derivatives bearing either 2-methylquinoline or 8-hydroxyquinoline moieties, the 2-methylquinoline derivatives exhibited activity against thrombin (Thr)- and platelet-activating factor (PAF)-induced aggregation, whereas the 8-hydroxyquinoline counterparts were relatively inactive against these aggregation pathways [1]. Both scaffold classes completely inhibited arachidonic acid (AA)- and collagen (Col)-induced aggregation, but the additional activity against Thr- and PAF-induced aggregation is specific to the 2-methylquinoline scaffold [1].

Antiplatelet aggregation Quinoline scaffold selection SAR comparison

Anti-Prion Activity and Binding Mode vs. 2-Phenylquinazoline

In a comparative SAR study of acridine, 2-methylquinoline, and 2-phenylquinazoline analogues as anti-prion agents, 2-methylquinoline analogues demonstrated nanomolar-range IC50 values for suppression of PrP(Sc) accumulation [1]. The study established that an electron-rich aromatic ring attached through an amine linker to the position para to the ring nitrogen is beneficial for both PrP(C) binding and PrP(Sc) suppression in acridine and 2-methylquinoline analogues [1]. In contrast, 2-phenylquinazoline analogues appear to utilize a different mode of action by binding at a different location and/or pose [1].

Anti-prion therapeutics TSE drug discovery Quinoline SAR

Antimycobacterial Activity in Fluorinated Derivatives

A series of 8-fluoro-2-methylquinoline-based oxetanyl derivatives (compounds 9a-i) were evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv via MTT assay [1]. Among the nine derivatives tested, seven compounds (9b, 9c, 9d, 9f, 9g, 9h, and 9i) showed excellent antimycobacterial activity with MIC values ranging from 3.41 to 12.23 μM, while two derivatives (9a and 9e) showed good activity with MIC values ranging from 27.29 to 57.73 μM [1]. All derivatives were further evaluated for cytotoxicity against the Vero cell line and were found to be nontoxic [1].

Antimycobacterial Antitubercular Quinoline derivatives

Distinct Synthetic Handle of 5-Position Hydroxymethyl

(2-Methylquinolin-5-yl)methanol features a hydroxymethyl (-CH2OH) group specifically at the 5-position of the quinoline ring, with a methyl group at the 2-position [1]. This substitution pattern differs from other commercially available quinolinemethanol regioisomers such as quinolin-2-ylmethanol, quinolin-3-ylmethanol, and quinolin-6-ylmethanol, each of which presents distinct reactivity profiles for electrophilic substitution and cross-coupling reactions . The 5-position hydroxymethyl in combination with the 2-methyl substituent creates a specific steric and electronic environment that influences regioselectivity in subsequent transformations [2].

Synthetic intermediate Functional group positioning Quinoline building block

Negative Selectivity Against α-Glucosidase and α-Amylase

In a comparative enzymatic inhibition study, 2-methylquinoline demonstrated no inhibitory activity against α-glucosidase and α-amylase, in contrast to 2-hydroxyquinoline which exhibited potent inhibitory activity with IC50 values of 64.4 μg/mL (α-glucosidase) and 130.5 μg/mL (α-amylase) [1]. 2-Methyl-8-hydroxyquinoline showed weakly inhibitory activity with IC50 values of 90.7 μg/mL and 215.4 μg/mL, respectively [1]. This negative selectivity profile is valuable for applications where avoiding off-target inhibition of carbohydrate-metabolizing enzymes is desirable.

Enzyme inhibition selectivity Antidiabetic screening Quinoline SAR

Balanced Lipophilicity-Polarity Profile for Drug-Like Optimization

(2-Methylquinolin-5-yl)methanol exhibits computed physicochemical properties that place it within favorable drug-like chemical space: XLogP3 = 1.7 and topological polar surface area (TPSA) = 33.1 Ų [1]. These values reflect moderate lipophilicity balanced by sufficient polarity from the hydroxymethyl group. Hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 1 [1]. For comparison, alternative quinoline building blocks such as (8-methoxy-2-methylquinolin-5-yl)boronic acid exhibit different property profiles tailored for cross-coupling rather than direct biological evaluation.

Physicochemical properties Drug-likeness Medicinal chemistry

(2-Methylquinolin-5-yl)methanol Recommended Applications


Antimycobacterial Drug Discovery Intermediate

Based on the demonstrated antimycobacterial MIC range of 3.41-12.23 μM for 8-fluoro-2-methylquinoline derivatives against M. tuberculosis H37Rv [1], (2-Methylquinolin-5-yl)methanol serves as a strategic building block for synthesizing novel antitubercular agents. The 5-position hydroxymethyl provides a functional handle for introducing diverse substituents while maintaining the 2-methylquinoline core. This scaffold has shown excellent activity in seven of nine tested derivatives with MIC values below 13 μM and demonstrated nontoxicity in Vero cell cytotoxicity assays [1].

Multi-Pathway Antiplatelet Agent Scaffold

The 2-methylquinoline scaffold has demonstrated activity against four platelet aggregation pathways (AA, Col, Thr, and PAF) in washed rabbit platelet assays, whereas 8-hydroxyquinoline analogs were active against only two pathways (AA and Col) [2]. (2-Methylquinolin-5-yl)methanol provides the core 2-methylquinoline substructure for developing antiplatelet agents that require activity against thrombin- and PAF-induced aggregation pathways that 8-hydroxyquinoline-based scaffolds do not address.

Anti-Prion Therapeutic Building Block

2-Methylquinoline analogues have demonstrated nanomolar IC50 values for suppression of PrP(Sc) accumulation in anti-prion studies, with a validated SAR showing that an electron-rich aromatic ring attached through an amine linker to the position para to the ring nitrogen is beneficial for activity [3]. (2-Methylquinolin-5-yl)methanol provides access to this validated SAR pathway, whereas 2-phenylquinazoline analogues utilize a different binding mode and require distinct optimization strategies [3].

α-Glucosidase/α-Amylase Selectivity Starting Point

For programs where off-target inhibition of carbohydrate-metabolizing enzymes must be avoided, the 2-methylquinoline scaffold demonstrates a clean negative selectivity profile with no activity against α-glucosidase and α-amylase, in contrast to 2-hydroxyquinoline (IC50 = 64.4 and 130.5 μg/mL) and 2-methyl-8-hydroxyquinoline (IC50 = 90.7 and 215.4 μg/mL) [4]. (2-Methylquinolin-5-yl)methanol offers this selective advantage with favorable physicochemical properties (XLogP3 = 1.7, TPSA = 33.1 Ų) [5] suitable for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methylquinolin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.